molecular formula C12H15N3O B12950376 4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine

4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine

Cat. No.: B12950376
M. Wt: 217.27 g/mol
InChI Key: AAJQCBLZQRFQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring This specific compound is characterized by the presence of a methoxyethyl group at the 4-position, a methyl group at the 6-position, and an amine group at the 3-position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methyl-1,5-naphthyridine.

    Alkylation: The 6-methyl-1,5-naphthyridine is subjected to alkylation using 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate (K2CO3) to introduce the methoxyethyl group at the 4-position.

    Amination: The resulting intermediate is then treated with ammonia or an amine source to introduce the amine group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, nitrating agents, in the presence of catalysts.

Major Products

The major products formed from these reactions include oxidized naphthyridine derivatives, reduced amine derivatives, and substituted naphthyridine compounds.

Scientific Research Applications

4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in biological studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and as a building block for advanced materials.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methoxyethyl)-1,5-naphthyridin-3-amine: Lacks the methyl group at the 6-position.

    6-Methyl-1,5-naphthyridin-3-amine: Lacks the methoxyethyl group at the 4-position.

    4-(1-Methoxyethyl)-6-methylquinoline: Contains a quinoline ring instead of a naphthyridine ring.

Uniqueness

4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine is unique due to the specific combination of functional groups and their positions on the naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-(1-methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine

InChI

InChI=1S/C12H15N3O/c1-7-4-5-10-12(15-7)11(8(2)16-3)9(13)6-14-10/h4-6,8H,13H2,1-3H3

InChI Key

AAJQCBLZQRFQOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN=C2C=C1)N)C(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.